(S)-4,5-dihydroxypentane-2,3-dione
Overview
Description
(S)-4,5-dihydroxypentane-2,3-dione is a chiral organic compound with the molecular formula C5H10O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-dihydroxypentane-2,3-dione typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric dihydroxylation of pent-2-ene-1,4-diol using osmium tetroxide (OsO4) in the presence of a chiral ligand. The reaction is carried out under mild conditions, usually at room temperature, to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. Enzymes such as dehydrogenases and oxidases are used to catalyze the conversion of suitable precursors into the desired product. These processes are typically carried out in aqueous media at moderate temperatures and pH levels to optimize enzyme activity and stability.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-dihydroxypentane-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
Scientific Research Applications
(S)-4,5-dihydroxypentane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound plays a role in metabolic pathways and can be used to study enzyme mechanisms.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4,5-dihydroxypentane-2,3-dione involves its interaction with specific enzymes and molecular targets. It can act as a substrate for dehydrogenases and oxidases, leading to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s stereochemistry is crucial for its binding affinity and specificity towards these enzymes.
Comparison with Similar Compounds
Similar Compounds
®-4,5-dihydroxypentane-2,3-dione: The enantiomer of (S)-4,5-dihydroxypentane-2,3-dione, which has different biological activities and properties.
2,3-dihydroxybutane-1,4-dione: A structurally similar compound with different functional groups and reactivity.
4-hydroxy-2,3-pentanedione: Another related compound with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to participate in various chemical reactions and its role in biochemical pathways make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(4S)-4,5-dihydroxypentane-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(7)5(9)4(8)2-6/h4,6,8H,2H2,1H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTRITJAZOPLCZ-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=O)[C@H](CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
710324-30-4 | |
Record name | (S)-4,5-Dihydroxy-2,3-pentanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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